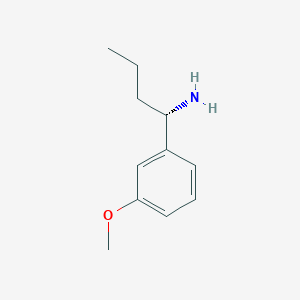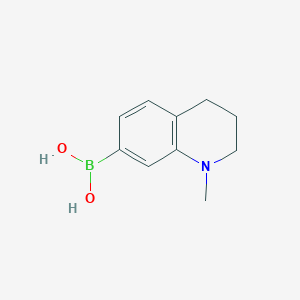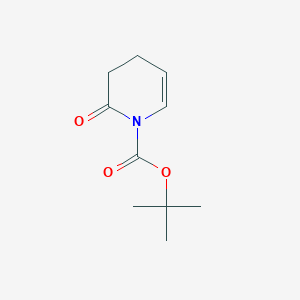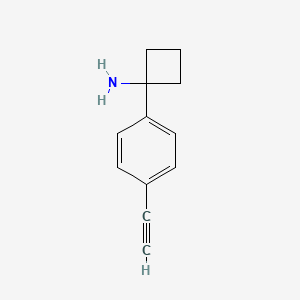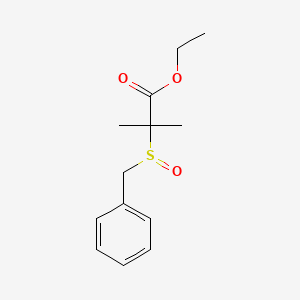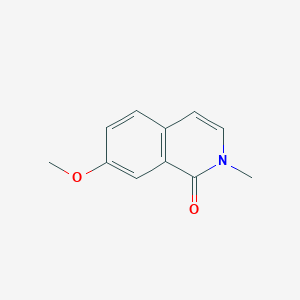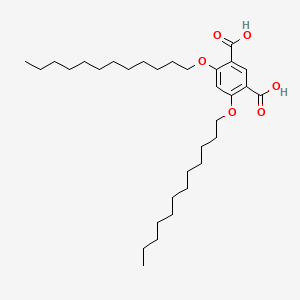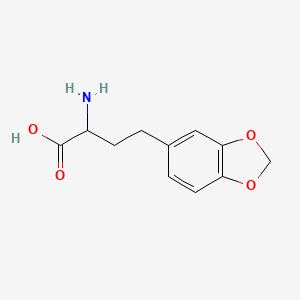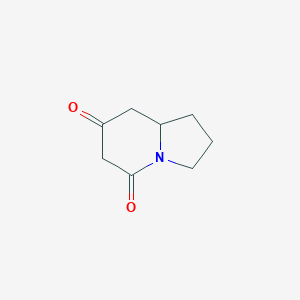
(S)-Octahydroindolizine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Octahydroindolizine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by an indolizine ring structure that is fully saturated, making it an octahydro derivative. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Octahydroindolizine hydrochloride typically involves the hydrogenation of indolizine derivatives. One common method includes the catalytic hydrogenation of indolizine using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. The resulting octahydroindolizine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Octahydroindolizine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: More saturated derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Octahydroindolizine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (S)-Octahydroindolizine hydrochloride is primarily based on its interaction with biological molecules. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: Another saturated heterocyclic compound with a five-membered ring.
Piperidine: A six-membered ring analog with similar chemical properties.
Indolizine: The unsaturated parent compound of (S)-Octahydroindolizine.
Uniqueness: (S)-Octahydroindolizine hydrochloride is unique due to its fully saturated indolizine ring, which imparts distinct chemical and physical properties compared to its unsaturated counterparts. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.
Eigenschaften
Molekularformel |
C8H16ClN |
|---|---|
Molekulargewicht |
161.67 g/mol |
IUPAC-Name |
(8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-6-9-7-3-5-8(9)4-1;/h8H,1-7H2;1H/t8-;/m0./s1 |
InChI-Schlüssel |
KUJVXUKPCYBYFQ-QRPNPIFTSA-N |
Isomerische SMILES |
C1CCN2CCC[C@@H]2C1.Cl |
Kanonische SMILES |
C1CCN2CCCC2C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


